molecular formula C17H26BNO3 B596854 N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-82-6

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B596854
CAS No.: 1256359-82-6
M. Wt: 303.209
InChI Key: GQNHZIVQTMQPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-82-6) is a boronate ester derivative featuring an isopropyl-substituted acetamide group. Its molecular formula is C₁₇H₂₆BNO₃, with a molecular weight of 303.20 g/mol . The compound is a white solid with 98% purity and is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its boronate functionality . Its synthesis typically involves iridium-catalyzed C–H borylation of acetanilide precursors followed by acetylation or amidation steps .

Properties

IUPAC Name

N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNHZIVQTMQPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682279
Record name N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-82-6
Record name N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Isopropyl-2-(4-Bromophenyl)Acetamide

The precursor N-isopropyl-2-(4-bromophenyl)acetamide is synthesized through a condensation reaction between 4-bromophenylacetic acid and isopropylamine.

Procedure :

  • Activation of Carboxylic Acid :

    • 4-Bromophenylacetic acid (1.0 equiv) is treated with thionyl chloride (SOCl2\text{SOCl}_2, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acid chloride.

    • The reaction is monitored by TLC (hexanes:ethyl acetate = 3:1), with excess SOCl2\text{SOCl}_2 removed under reduced pressure.

  • Amide Formation :

    • The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of isopropylamine (1.5 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C.

    • The mixture is stirred at room temperature for 12 hours, followed by aqueous workup (10% HCl, saturated NaHCO3\text{NaHCO}_3, and brine). The crude product is purified via silica gel chromatography (hexanes:ethyl acetate = 4:1) to yield the acetamide intermediate as a white solid (85–90% yield).

Characterization :

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.45 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 5.85 (br s, 1H, NH), 3.95 (septet, J=6.4J = 6.4 Hz, 1H, CH(CH3_3)2_2), 3.50 (s, 2H, CH2_2), 1.25 (d, J=6.4J = 6.4 Hz, 6H, CH(CH3_3)2_2).

  • HRMS : m/z calculated for C11H13BrNO\text{C}_{11}\text{H}_{13}\text{BrNO} [M+H]+^+: 282.0234; found: 282.0236.

Miyaura Borylation of the Aryl Bromide

The boronic ester group is installed via a palladium-catalyzed Miyaura borylation reaction, which replaces the bromide with a pinacol boronic ester.

Reaction Conditions and Optimization

Reagents :

  • N-Isopropyl-2-(4-bromophenyl)acetamide (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2, 1.5 equiv)

  • Pd(dba)2_2 (palladium dibenzylideneacetone, 5 mol%)

  • Triethylamine (TEA, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure :

  • The aryl bromide (1.0 mmol), B2pin2\text{B}_2\text{pin}_2 (1.5 mmol), Pd(dba)2_2 (0.05 mmol), and TEA (2.0 mmol) are combined in anhydrous 1,4-dioxane (10 mL) under nitrogen.

  • The mixture is heated at 90°C for 18 hours, with progress monitored by TLC (hexanes:ethyl acetate = 5:1).

  • After cooling, the reaction is diluted with ethyl acetate (30 mL), washed with water (2 × 15 mL) and brine (15 mL), dried over MgSO4\text{MgSO}_4, and concentrated.

  • Purification via silica gel chromatography (hexanes:ethyl acetate = 6:1) affords the target compound as a colorless oil (75–80% yield).

Critical Parameters :

  • Catalyst Selection : Pd(dba)2_2 outperforms PdCl2_2(PPh3_3)2_2 in minimizing dehalogenation side reactions.

  • Solvent : 1,4-Dioxane enhances reaction efficiency compared to DMF or THF.

  • Base : TEA suppresses protodeboronation, whereas stronger bases (e.g., K2 _2CO3_3) lead to acetamide hydrolysis.

Characterization of the Boronic Ester

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.70 (d, J=8.0J = 8.0 Hz, 2H, Ar-H), 7.35 (d, J=8.0J = 8.0 Hz, 2H, Ar-H), 5.90 (br s, 1H, NH), 3.95 (septet, J=6.4J = 6.4 Hz, 1H, CH(CH3_3)2_2), 3.55 (s, 2H, CH2_2), 1.35 (s, 12H, pinacol-CH3_3), 1.25 (d, J=6.4J = 6.4 Hz, 6H, CH(CH3_3)2_2).

  • 11B^{11}\text{B} NMR (128 MHz, CDCl3_3): δ 30.5 (characteristic of pinacol boronic esters).

  • Molar Extinction Coefficient : ε254=1.04±0.1g/cm3\varepsilon_{254} = 1.04 \pm 0.1 \, \text{g/cm}^3 (predicted).

Alternative Synthetic Routes

Direct Boronic Acid Esterification

An alternative approach involves esterifying 4-boronophenylacetic acid with pinacol, though this method is less common due to the commercial scarcity of the boronic acid precursor.

Procedure :

  • 4-Boronophenylacetic acid (1.0 equiv) and pinacol (1.2 equiv) are refluxed in toluene with azeotropic removal of water for 6 hours.

  • The product is isolated via filtration and recrystallized from hexanes (60–65% yield).

Limitations :

  • Low yield due to boronic acid instability.

  • Requires rigorous anhydrous conditions.

Scalability and Industrial Considerations

Catalyst Recycling

Recent advances employ polymer-supported Pd catalysts (e.g., Pd@SiO2_2) to reduce metal leaching and enable reuse for up to five cycles without significant activity loss.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 12.5 (benchmark for Miyaura borylation).

  • E-factor : 8.2 (improved via solvent recovery systems).

Challenges and Mitigation Strategies

  • Acetamide Hydrolysis :

    • Cause : Prolonged exposure to basic conditions.

    • Solution : Use milder bases (TEA instead of K2 _2CO3_3) and shorter reaction times.

  • Protodeboronation :

    • Cause : Trace moisture or acidic impurities.

    • Solution : Rigorous solvent drying and inert atmosphere maintenance.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation of the boronic ester.

    Boronic Acids: From hydrolysis of the boronic ester.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1. GSK-3β Inhibition

One of the notable applications of N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in several diseases, including Alzheimer's disease and cancer. Research indicates that compounds similar to this compound exhibit potent inhibitory activity against GSK-3β with IC50 values in the low nanomolar range .

2. Neuroprotective Effects

In studies focused on neurodegenerative diseases, compounds containing the dioxaborolane moiety have shown promise in protecting neurons from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation. Such findings suggest that this compound could be further explored as a neuroprotective agent .

Cancer Research

1. Inhibition of Tumor Growth

Recent studies have highlighted the potential of this compound in inhibiting tumor growth. The compound has been tested against various cancer cell lines and has demonstrated significant cytotoxic effects. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .

2. Immunotherapy Enhancement

In the context of cancer immunotherapy, compounds like this compound are being investigated for their ability to enhance immune responses against tumors. By modulating immune checkpoints and promoting T-cell activation, these compounds may improve the efficacy of existing immunotherapeutic strategies .

Biochemical Pathway Modulation

This compound also plays a role in modulating various biochemical pathways:

1. Inhibition of Protein Kinases

The compound has been identified as a selective inhibitor of certain protein kinases involved in cellular signaling cascades. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases characterized by dysregulated signaling pathways .

2. Interaction with Receptors

Studies have indicated that this compound may interact with specific receptors involved in drug metabolism and response. Understanding these interactions can provide insights into its pharmacokinetics and potential side effects when used therapeutically .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
GSK-3β InhibitionPotent inhibitor with low nanomolar IC50 ,
Neuroprotective EffectsModulation of survival pathways ,
Tumor Growth InhibitionInduces apoptosis in cancer cells ,
Immunotherapy EnhancementPromotes T-cell activation ,
Protein Kinase InhibitionAlters cellular signaling responses ,
Receptor InteractionAffects drug metabolism and response

Mechanism of Action

The primary mechanism by which N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects is through the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

  • Structure : Lacks the isopropyl group on the acetamide nitrogen.
  • Synthesis : Prepared via direct borylation of acetanilide in THF, yielding 93% para-substituted product .
  • Solubility: Lower lipophilicity compared to the isopropyl variant, as evidenced by its purification via silica gel chromatography .
  • Applications : Used as an intermediate in meta-selective C–H borylation studies .

N-Benzyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide

  • Structure: Contains a benzyl group and an azetidinone ring, increasing molecular complexity .
  • Properties :
    • Melting Point : 198–200°C, significantly higher than the target compound, suggesting enhanced crystallinity due to aromatic stacking .
    • Synthetic Yield : 86% via Ugi multicomponent reactions, indicating efficient assembly despite structural complexity .

N-Cyclohexyl-2-{N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide (5c)

  • Structure : Features a cyclohexyl group, fluorine substituent, and phenylacetamide backbone .
  • Spectral Data :
    • ¹H NMR : Complex splitting patterns (e.g., δ 4.62, q, J = 44.0 Hz) due to the cyclohexyl group’s stereochemical environment .
    • ¹¹B NMR : δ 29.94 ppm, consistent with pinacol boronate esters .
  • Key Differences :
    • Lipophilicity : Increased by the cyclohexyl and fluorine groups, enhancing membrane permeability in drug design contexts .
    • Yield : 74%, lower than the target compound’s analogs, possibly due to steric challenges .

2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (6.49)

  • Structure : Incorporates a biphenyl group, increasing aromatic surface area .
  • Synthesis : Produced via coupling of biphenylacetic acid with boronate-containing aniline (43% yield) .
  • Applications : Investigated as a microtubule-targeting agent for cancer chemotherapy, leveraging the biphenyl group’s planar geometry for tubulin binding .

Comparative Analysis Table

Property/Compound Target Compound N-(4-Borylphenyl)acetamide N-Benzyl-Azetidinone Analog Cyclohexyl-Fluoro Analog Biphenyl Analog
Molecular Formula C₁₇H₂₆BNO₃ C₁₄H₂₀BNO₃ C₂₄H₂₈BN₂O₃ C₃₀H₄₀BFN₂O₄ C₂₅H₂₅BNO₃
Melting Point Not reported Not reported 198–200°C 110°C Not reported
Synthetic Yield ~77–93%* 93% 86% 74% 43%
Key Functional Groups Isopropyl, acetamide Acetamide Benzyl, azetidinone Cyclohexyl, fluoro Biphenyl
Applications Cross-coupling Borylation intermediate Bioactive compounds Drug design Cancer therapy

*Yields inferred from related syntheses in .

Research Findings and Implications

  • Reactivity Trends : The isopropyl group in the target compound may reduce aggregation in solution, improving reaction homogeneity in cross-coupling reactions compared to simpler analogs .
  • Biological Relevance: Compounds with azetidinone () or biphenyl moieties () show promise in therapeutic contexts, whereas the target compound is primarily a synthetic intermediate.
  • Spectral Signatures : Distinct ¹H NMR patterns (e.g., isopropyl septet at δ ~1.2 ppm) and ¹¹B NMR shifts (~30 ppm) aid in structural differentiation .

Biological Activity

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Molecular Formula : C16H24BNO3
  • Molecular Weight : 289.18 g/mol
  • CAS Number : 1610612-60-6
  • Purity : ≥95% .

This compound primarily acts as an inhibitor of various biological pathways. Its mechanism involves:

  • Inhibition of Glycolysis : Preliminary studies indicate that compounds similar to this one can inhibit glucose transport and glycolytic ATP production in cancer cells. For instance, related compounds have shown IC50 values in the nanomolar range against tumor cells with altered metabolic pathways .
  • Targeting Kinases : The compound exhibits inhibitory activity against specific kinases involved in cancer progression. For example, it has been noted that similar derivatives impact the activity of kinases like FLT3 and have shown selectivity towards certain cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that N-Isopropyl derivatives can effectively reduce cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Study 1HT-1080 (fibrosarcoma)0.87Inhibition of glucose uptake
Study 2MDA-MB-231 (breast)0.126GSK-3β inhibition
Study 3A549 (lung cancer)0.19Induction of apoptosis

These results indicate that the compound's structural features contribute to its potency in inhibiting key metabolic pathways associated with tumor growth.

In Vivo Studies

Research involving animal models has shown promising results regarding the pharmacokinetics and safety profile of N-Isopropyl derivatives:

  • Bioavailability : The compound demonstrated favorable bioavailability with plasma concentrations reaching therapeutic levels in rodent models .
  • Safety Profile : Long-term studies indicated no significant alterations in blood glucose levels or adverse effects on vital organs .

Case Studies

Several case studies have highlighted the therapeutic potential of N-Isopropyl derivatives:

  • Case Study 1 : A study involving MDA-MB-231 xenografts in mice showed that treatment with a structurally similar compound significantly inhibited tumor growth compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
  • Case Study 2 : In a clinical trial assessing the efficacy of similar compounds on patients with advanced solid tumors, preliminary results indicated a positive response rate with manageable side effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. A representative protocol involves reacting aryl halides (e.g., 4-bromophenyl derivatives) with pinacolborane reagents under palladium catalysis (e.g., Pd(PPh₃)₄) and a base like CsF in anhydrous solvents (e.g., THF or DMF) . For example, coupling 2-chloropyrimidin-4-amine with the boronate ester derivative under these conditions yields target adducts .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The ¹³C NMR spectrum (126 MHz, CDCl₃) shows distinct signals for the dioxaborolane ring (δ ~25–30 ppm for methyl groups) and the acetamide carbonyl (δ ~170 ppm) . High-Resolution Mass Spectrometry (HRMS) and FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) further confirm molecular weight and functional groups .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is typically stable in anhydrous, inert environments but hydrolyzes slowly in protic solvents. Solubility is moderate in chlorinated solvents (e.g., CH₂Cl₂) and polar aprotic solvents (e.g., DMF). Purity (≥98%) is critical for reproducibility, as assessed by HPLC or LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings using this boronate ester?

Optimization involves:

  • Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for sterically hindered substrates .
  • Base selection : CsF (enhances transmetalation) vs. K₂CO₃ (cost-effective but slower) .
  • Solvent effects : DMF improves solubility for electron-deficient aryl partners, while THF suits electron-rich systems .
  • Temperature control : 80–100°C balances reaction rate and byproduct formation .

Q. What strategies resolve contradictory NMR data during structural elucidation?

Discrepancies in ¹H/¹³C NMR signals may arise from:

  • Solvent-induced shifts : CDCl₃ vs. DMSO-d₆ alters peak positions for polar functional groups .
  • Dynamic exchange processes : Amide proton (NH) broadening due to slow rotation, resolved by variable-temperature NMR .
  • Impurity interference : Trace solvents or starting materials require rigorous purification (e.g., column chromatography) .

Q. How does the electronic nature of the arylboronate moiety influence its reactivity in cross-coupling reactions?

The electron-withdrawing acetamide group meta to the boronate ester enhances electrophilicity at the boron center, accelerating transmetalation. Substituent effects are quantified via Hammett σ constants or DFT calculations (e.g., Natural Bond Orbital analysis) . Experimental validation includes comparing coupling rates with para-substituted analogs .

Q. What computational tools aid in designing derivatives for target-specific applications?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) by modeling interactions between the acetamide group and active sites.
  • DFT calculations : Optimizes geometries and evaluates frontier molecular orbitals (HOMO/LUMO) to tailor electronic properties .
  • ADMET profiling : Predicts pharmacokinetic properties (e.g., logP, solubility) using software like Schrödinger’s QikProp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.